molecular formula C11H21N3O4 B155949 Glycyl-alanyl-isoleucine CAS No. 137730-92-8

Glycyl-alanyl-isoleucine

Cat. No. B155949
M. Wt: 259.3 g/mol
InChI Key: YMUFWNJHVPQNQD-ZKWXMUAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-alanyl-isoleucine is a tripeptide composed of glycine, alanine, and isoleucine . It has a molecular formula of C11H21N3O4 . Isoleucine, one of its components, is an α-amino acid used in the biosynthesis of proteins .


Molecular Structure Analysis

The molecular structure of Glycyl-alanyl-isoleucine consists of 11 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Its average mass is 259.302 Da and its monoisotopic mass is 259.153198 Da .

Future Directions

Research on peptides like Glycyl-alanyl-isoleucine is ongoing. One study has shown that combining the PC-SAFT and FSC methods allows for accurate prediction of dipeptide solubility in water in a wide temperature range . This could have implications for the future use of peptides in various applications, including medicine and bioengineering .

properties

CAS RN

137730-92-8

Product Name

Glycyl-alanyl-isoleucine

Molecular Formula

C11H21N3O4

Molecular Weight

259.3 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C11H21N3O4/c1-4-6(2)9(11(17)18)14-10(16)7(3)13-8(15)5-12/h6-7,9H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t6-,7-,9-/m0/s1

InChI Key

YMUFWNJHVPQNQD-ZKWXMUAHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CN

SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN

Other CAS RN

137730-92-8

sequence

GAI

synonyms

Gly-Ala-Ile
glycyl-alanyl-isoleucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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